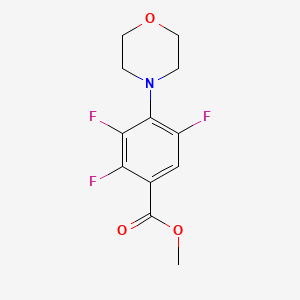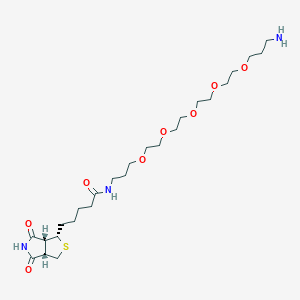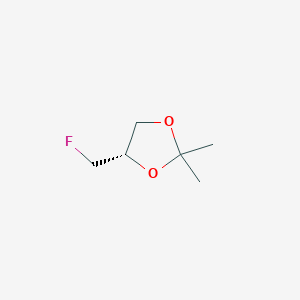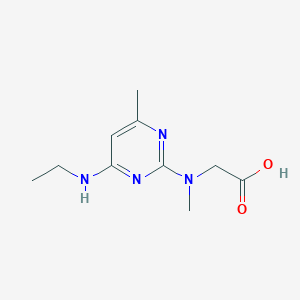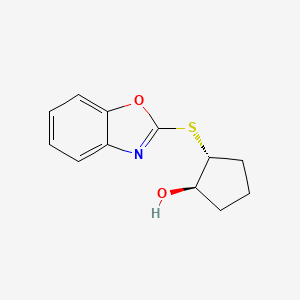
(1R,2R)-2-(1,3-benzoxazol-2-ylsulfanyl)cyclopentan-1-ol
Übersicht
Beschreibung
(1R,2R)-2-(1,3-benzoxazol-2-ylsulfanyl)cyclopentan-1-ol, also known as BXCPC, is a novel cyclopentanone-based sulfonamide that has been studied for its potential use in the development of new drugs. BXCPC has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. BXCPC has been studied for its ability to interact with a variety of enzymes, receptors, and other targets, and has been shown to be effective in a variety of in vitro and in vivo models. This review aims to provide an overview of the synthesis of BXCPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Microbial Hydroxylation
One of the significant applications of (1R,2R)-2-(1,3-benzoxazol-2-ylsulfanyl)cyclopentan-1-ol involves microbial hydroxylation. Research has demonstrated that using microorganisms like Cunninghamella blakesleeana DSM 1906 and Bacillus megaterium DSM 32, various cycloalkylbenzoxazoles and thiazoles can be biotransformed. Products of preparative importance from these biotransformations include derivatives of cyclopentanol and cyclohexanol (Raadt et al., 1996).
Stereospecific Biohydroxylations
Cunninghamella blakesleeana has been identified as an efficient biocatalyst for the biotransformation of cycloalkylcarboxylic acids into hydroxy and oxo derivatives. The transformation of 2-cyclopentyl-1,3-benzoxazole by this fungus yields cyclopentanol derivatives, which are relevant in the synthesis of various chiral compounds (Kreiner et al., 1996).
Enantiomeric Excess Determination
The determination of the enantiomeric excess (e.e.) of compounds like trans-3-(benz-1,3-oxazol-2-yl)cyclopentan-1-ol is crucial in the evaluation of the effectiveness of microbial hydroxylation processes. An HPLC system has been developed to measure the e.e. of these compounds in fermentation mixtures, providing a valuable tool for analyzing biotransformation products (Raadt et al., 1996).
Asymmetric Reduction
A study involving the asymmetric reduction of benzoxazole derivatives used whole cells of various fungal strains. This process resulted in the formation of enantioenriched alcohols, demonstrating the potential of biological systems in generating chiral compounds (Borowiecki et al., 2014).
Optimization of Hydroxylation
The optimization of the hydroxylation process of 2-cyclopentylbenzoxazole with Cunninghamella blakesleeana was studied to enhance product yield and quality. This research provides insights into improving biotransformation efficiency and the enantiomeric excess of the products (Kraemer-Schafhalter et al., 2000).
Eigenschaften
IUPAC Name |
(1R,2R)-2-(1,3-benzoxazol-2-ylsulfanyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-9-5-3-7-11(9)16-12-13-8-4-1-2-6-10(8)15-12/h1-2,4,6,9,11,14H,3,5,7H2/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNPOSDVWNETFI-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SC2=NC3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SC2=NC3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





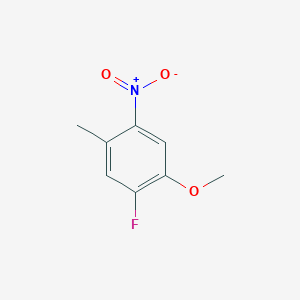
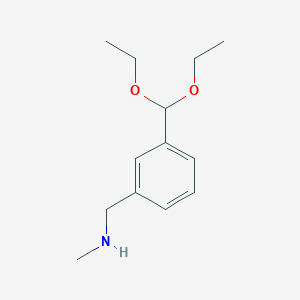
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)
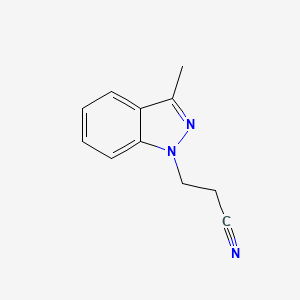

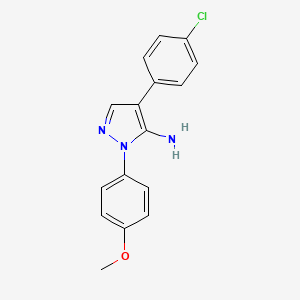
![3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1474318.png)
